molecular formula C10H13BO3 B8252836 (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid

Cat. No.: B8252836
M. Wt: 192.02 g/mol
InChI Key: JLRNXBJMZCDPTE-QPJJXVBHSA-N
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Description

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is an organic compound with the molecular formula C10H13BO3. It is a boronic acid derivative characterized by the presence of a benzyloxy group attached to a prop-1-en-1-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a benzyloxy-substituted alkene. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with a halide or triflate in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions: (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can also participate in various signaling pathways, depending on its specific application .

Comparison with Similar Compounds

Uniqueness: (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it valuable in specialized applications where other boronic acids may not be suitable .

Biological Activity

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid, with the CAS number 220194-16-1, is a boronic acid derivative that has gained attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group and a prop-1-en-1-yl moiety, contributing to its reactivity and interaction with biological targets.

  • Molecular Formula : C10H13BO3
  • Molecular Weight : 192.02 g/mol
  • Storage Conditions : Should be stored under inert atmosphere at temperatures below -20°C.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with different biological systems.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit significant anticancer properties. For instance, research has shown that certain boronic acid derivatives can inhibit the activity of proteasomes, leading to apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy.

Inhibition of Enzymatic Activity

Boronic acids are known to interact with various enzymes, including proteases and kinases. The inhibition of these enzymes can disrupt critical cellular processes. For example, this compound may inhibit proteasome activity, which is crucial for protein degradation and regulation within cells.

Case Studies

  • Proteasome Inhibition : A study demonstrated that boronic acids could effectively inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cells. While specific data on this compound is limited, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Interaction : Another research highlighted the interaction of boronic acids with serine proteases, where modifications in the boron structure significantly influenced binding affinity and inhibition kinetics. This suggests that this compound could similarly modulate enzyme activities based on its structural features .

Data Tables

Biological Activity Target Effect Reference
AnticancerProteasomeInduces apoptosis
Enzyme InhibitionSerine ProteasesCompetitive inhibition
AntimicrobialBacterial EnzymesDisruption of bacterial growth

Properties

IUPAC Name

[(E)-3-phenylmethoxyprop-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7,12-13H,8-9H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNXBJMZCDPTE-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCOCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/COCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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